
(R)-Carprofen
Descripción general
Descripción
(R)-Carprofen is an anti-inflammatory drug that has been used in veterinary medicine for the treatment of pain and inflammation associated with osteoarthritis and other musculoskeletal conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It has been shown to be effective in treating various conditions in both dogs and cats, including joint pain, inflammation, and fever. This compound has been studied extensively for its safety, efficacy, and potential side effects.
Aplicaciones Científicas De Investigación
Pharmacodynamics and Enantioselective Pharmacokinetics
- Pharmacodynamics in Horses : Carprofen, a nonsteroidal anti-inflammatory drug (NSAID), was studied in horses for its pharmacodynamics and enantioselective pharmacokinetics. The study showed that R(-)-carprofen was the predominant enantiomer in plasma and tissue fluids. High doses of carprofen resulted in more significant inhibition of inflammatory mediators, suggesting its potential for anti-inflammatory applications (Lees & Landoni, 2002).
Anti-Inflammatory Effects
- Inhibition of Flare in Dogs : A study on dogs indicated that carprofen could significantly inhibit the breakdown of the blood-aqueous barrier, suggesting its effectiveness as an anti-inflammatory drug for ocular conditions (Krohne et al., 1998).
Comparative Pharmacokinetics
- Comparison with Ketoprofen in Horses : Research comparing the pharmacokinetics of carprofen and ketoprofen in horses found significant differences in the elimination half-lives and clearance rates of the drugs. This study highlights the unique pharmacokinetic properties of carprofen, especially regarding its slower clearance (Armstrong et al., 1999).
Reproduction Studies
- Effects on Reproduction in Rats : Carprofen was studied for its effects on reproduction and teratology in rats. The research indicated that carprofen, up to certain dosages, did not adversely affect embryonic and fetal development, despite some toxicity observed in dams (Mcclain & Hoar, 1980).
Tissue Cage Model of Inflammation
- Evaluation in Calves : Using a tissue cage model of inflammation, carprofen's anti-inflammatory properties were studied in calves. The study found that carprofen exhibited enantioselective pharmacokinetics, with the R(-) enantiomer predominating, but it did not significantly reduce certain inflammatory mediators (Lees et al., 1996).
Chiral Pharmacokinetics
- Study in Calves : Another study on calves investigated the chiralpharmacokinetics of carprofen, highlighting that the R(-) enantiomer predominated in plasma at all times. The study concluded that carprofen's mechanism of action in calves might not solely involve inhibition of cyclo-oxygenase (Delatour et al., 1996).
Pharmacokinetic and Clinical Studies
- Effects in Cats : A study on cats investigated the pharmacokinetics of carprofen and its effects on gastrointestinal mucosa and selected biochemical measurements. The results indicated that carprofen had a long elimination half-life and did not significantly alter serum biochemistry or CBC in cats (Parton et al., 2000).
Pharmacological Properties
- Analgesic and Anti-Inflammatory Effects : Carprofen demonstrated marked anti-inflammatory and analgesic effects in various experimental models. It was found to have a good gastrointestinal tolerance, which may be attributed to its slight inhibition of prostaglandin synthesis (Strub et al., 1982).
Multitarget Inhibitor
- FAAH/Cyclooxygenase Inhibition : Carprofen was identified as a multitarget-directed ligand that inhibits both cyclooxygenase-1 (COX-1), COX-2, and fatty acid amide hydrolase (FAAH), suggesting its potential for improved analgesic efficacy and reduced side effects (Favia et al., 2012).
Mecanismo De Acción
Mode of Action
®-Carprofen exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX-2, ®-Carprofen reduces the production of these prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by ®-Carprofen is the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the action of COX enzymes. ®-carprofen’s inhibition of cox-2 prevents this conversion, leading to a decrease in prostaglandin production . This results in reduced inflammation, pain, and fever.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-Carprofen are crucial for its bioavailability and therapeutic effect . After oral administration, ®-Carprofen is well absorbed and widely distributed throughout the body . It undergoes hepatic metabolism and is primarily excreted in the feces, with a smaller amount excreted in the urine . The half-life of ®-Carprofen is relatively long, allowing for once or twice daily dosing .
Result of Action
At the molecular level, ®-Carprofen’s inhibition of COX-2 leads to a decrease in prostaglandin production . At the cellular level, this results in reduced inflammation and pain. Clinically, this manifests as a reduction in signs of inflammation (such as redness, swelling, and pain), and an improvement in function and comfort for patients with conditions like osteoarthritis .
Action Environment
The action, efficacy, and stability of ®-Carprofen can be influenced by various environmental factors. For example, factors such as pH can affect the drug’s solubility and absorption . Additionally, individual patient factors, such as age, liver function, and concurrent medications, can influence the drug’s metabolism and excretion, and thus its efficacy and potential for side effects .
Propiedades
IUPAC Name |
(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426422 | |
| Record name | (-)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52263-83-9 | |
| Record name | (-)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (R)-carprofen?
A1: this compound, like its racemic mixture, primarily acts by inhibiting cyclooxygenase (COX) enzymes []. COX enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain.
Q2: Are there differences in COX isoform selectivity between this compound and (S)-carprofen?
A2: Research indicates that while both (R)- and (S)-carprofen inhibit COX enzymes, the selectivity for COX-1 and COX-2 isoforms might differ. One study found that (S)-carprofen exhibited stronger inhibition of COX-2 compared to COX-1, whereas this compound showed less selectivity between the two isoforms [].
Q3: Does this compound affect other molecular targets besides COX enzymes?
A3: While COX inhibition is the primary mechanism, some studies suggest that this compound might exert its effects through additional pathways. For instance, research suggests possible weak to moderate inhibition of 5-lipoxygenase and influence on enzyme release [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H12ClNO2, and its molecular weight is 273.72 g/mol.
Q5: Are there any available spectroscopic data for this compound?
A5: Yes, researchers have used various spectroscopic techniques to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structure, and researchers have also used single-crystal X-ray diffraction to confirm the structure of impurities found in this compound intermediates [].
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models?
A7: Studies in horses have shown that after intravenous administration, this compound reaches peak synovial fluid concentrations after 12 hours and persists longer than ketoprofen []. In rats, this compound is eliminated at a faster rate than (S)-carprofen, primarily through biliary excretion as ester glucuronide []. This difference in elimination leads to a higher accumulation of the pharmacologically more active (S)-carprofen in rat blood.
Q7: Are there differences in the PK/PD profiles of this compound and (S)-carprofen?
A8: Yes, this compound and (S)-carprofen exhibit stereoselective disposition. In rats, the total clearance of this compound is significantly greater than that of (S)-carprofen []. This difference in clearance is attributed to the higher biliary excretion of this compound and its glucuronide compared to the (S)-enantiomer [].
Q8: Has the efficacy of this compound been evaluated in any in vivo pain models?
A9: While direct comparisons of this compound and (S)-carprofen efficacy are limited in the provided research, studies using the racemic mixture provide insights. For instance, carprofen, at a dose of 1.4 mg/kg body weight, administered subcutaneously one hour after parturition in first-lactation cows, reduced cortisol levels within 48 hours, potentially indicating pain relief []. Further research is needed to isolate the specific effects of this compound in this context.
Q9: Does this compound have known interactions with other drugs?
A11: One study showed that the presence of bovine serum albumin (BSA) in an in vitro system increased the inhibitory effect of this compound on UDP-glucuronosyltransferase (UGT) 2B7, an enzyme involved in drug metabolism []. This finding suggests a potential for drug-drug interactions involving this compound and drugs metabolized by UGT2B7.
Q10: Is this compound metabolized by UGT2B7?
A12: While one study highlights the inhibitory effect of this compound on UGT2B7 [], the research doesn't explicitly state whether this compound itself is a substrate for UGT2B7. Further research is needed to ascertain this.
Q11: Are there enantioselective differences in the inhibition of UGT2B7 by carprofen enantiomers?
A13: Yes, research indicates that (S)-carprofen exhibits stronger inhibition of UGT2B7 compared to this compound []. This enantioselective inhibition suggests that clinical monitoring of (S)-carprofen plasma concentrations might be more crucial than this compound to avoid potential drug-drug interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

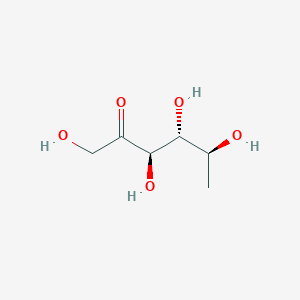
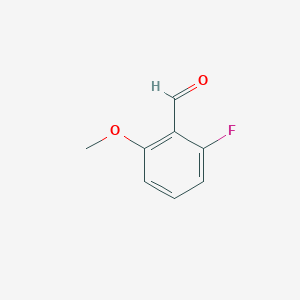
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
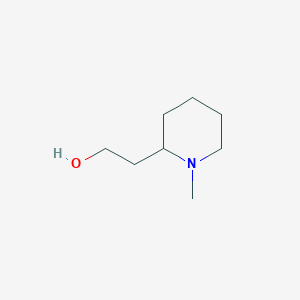

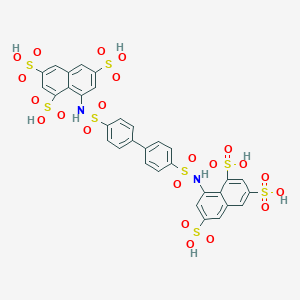
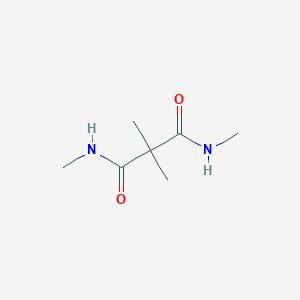
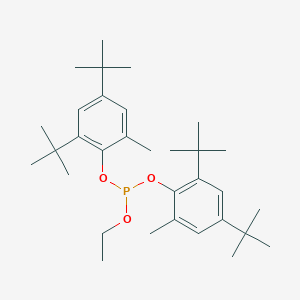

![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)

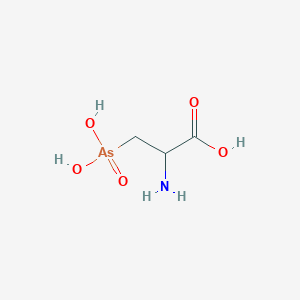
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
